molecular formula C19H26ClN3O3S B2658499 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride CAS No. 1216609-90-3

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride

Cat. No.: B2658499
CAS No.: 1216609-90-3
M. Wt: 411.95
InChI Key: AFJAQEAHMQJAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthamide core, which is a derivative of naphthalene, and is functionalized with an ethylpiperazine sulfonyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride typically involves multiple steps:

    Formation of the Naphthamide Core: The initial step involves the formation of the 2-naphthamide core through the reaction of 2-naphthoic acid with an amine under dehydrating conditions.

    Introduction of the Ethylpiperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the use of ethylpiperazine and a suitable sulfonyl chloride.

    Final Assembly and Hydrochloride Formation: The final step involves the coupling of the sulfonylated ethylpiperazine with the naphthamide core, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s ability to cross cell membranes, facilitating its intracellular effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methylpiperazin-1-yl)sulfonyl)phenylacetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is unique due to its specific combination of a naphthamide core with an ethylpiperazine sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to form a hydrochloride salt enhances its solubility and stability, further distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.ClH/c1-2-21-10-12-22(13-11-21)26(24,25)14-9-20-19(23)18-8-7-16-5-3-4-6-17(16)15-18;/h3-8,15H,2,9-14H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJAQEAHMQJAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.